molecular formula C12H19NO4 B2977589 1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester CAS No. 1169936-04-2

1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester

Cat. No.: B2977589
CAS No.: 1169936-04-2
M. Wt: 241.287
InChI Key: BPVUUOLKMLXVJR-UHFFFAOYSA-N
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Description

This compound is an intermediate used in the synthesis of peramivir , a neuraminidase inhibitor developed as an antiviral agent for the treatment of influenza .


Synthesis Analysis

The compound is synthesized from Di-tert-butyl dicarbonate and (1S,4R)-Methyl 4-aMinocyclopent-2-enecarboxylate hydrochloride .


Molecular Structure Analysis

The molecular formula of the compound is C12H19NO4 . The structure can be viewed using Java or Javascript .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 241.29 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available sources .

Scientific Research Applications

Synthesis and Structural Studies

  • Cross-Claisen Condensation : A study by Mathieu et al. (2015) demonstrates the synthesis of constrained heterocyclic γ-amino acids using cross-Claisen condensations involving sterically hindered 1,1-dimethylallyl acetate, which is related to the compound . This synthesis route is significant for designing mimics of protein secondary structures like helices and β-sheets (Mathieu et al., 2015).

  • Chemical Interesterification : Liu (2004) discusses the role of similar esters in chemical interesterification, highlighting how methoxide catalyzes the ester-ester interchange, which is relevant for understanding reaction mechanisms in organic chemistry (Liu, 2004).

  • Conformational Studies : Buñuel et al. (1996) explore the structural aspects of a compound with a cyclohexanone skeleton, which provides insights into the conformational properties of similar cyclo-compounds (Buñuel et al., 1996).

Reaction Mechanisms and Syntheses

  • Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : Bacchi et al. (2005) describe the synthesis of derivatives such as tetrahydrofuran and oxazoline through a catalytic reaction, which is significant for understanding the behavior of compounds similar to 1-Cyclopentene-1-carboxylic acid in various reactions (Bacchi et al., 2005).

  • Photodimerization Studies : Davies et al. (1977) examine the photodimerization of benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, offering insights into the light-induced dimerization processes that could be relevant for similar compounds (Davies et al., 1977).

  • Enantioselective Synthesis : Park and Rapoport (1994) detail the enantioselective synthesis of a precursor for carbocyclic nucleosides, which is important for understanding asymmetric synthesis techniques in relation to cyclopentene compounds (Park & Rapoport, 1994).

Conformational Effects and Inhibition Studies

  • Conformational Effects in Gas-Phase Cations : Etinger et al. (1993) explore the behavior of cyclohexane dicarboxylates under chemical ionization, which is relevant for understanding the conformational effects in compounds with cyclohexane structures (Etinger et al., 1993).

  • Stereoselective Inhibition of Receptors : Barbier et al. (1995) investigate the binding pattern of stereoisomers related to a compound with a cyclohexyl structure, providing insights into the stereochemical aspects of similar compounds (Barbier et al., 1995).

  • Photocycloaddition Reactions : Griesbeck et al. (2003) describe a photoaldol route to α-amino-β-hydroxy carboxylic acid esters, which is significant for understanding the reactions of similar cyclo-compounds under light exposure (Griesbeck et al., 2003).

  • Photoremovable Protecting Group for Carboxylic Acids : Zabadal et al. (2001) explore the use of dimethylphenacyl esters as photoremovable protecting groups, which has implications for similar ester compounds in synthetic chemistry (Zabadal et al., 2001).

Mechanism of Action

As an intermediate in the synthesis of Peramivir, this compound contributes to the antiviral activity of the final product. Peramivir is a neuraminidase inhibitor that prevents the spread of influenza virus in the body .

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5,9H,6-7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVUUOLKMLXVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=C(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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